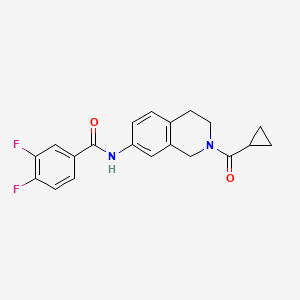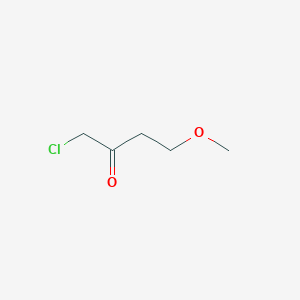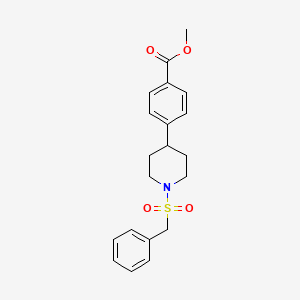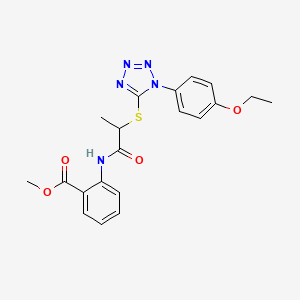
methyl 2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoate is a complex organic compound that features a benzoate ester, a tetrazole ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with thiocyanate under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable alkyl halide to form the thioether linkage.
Amidation: The thioether compound is further reacted with 2-bromo-2-methylpropanoic acid to form the amide linkage.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro groups if present in the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of tetrazole-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The ethoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamido)benzoate: Lacks the ethoxy group, which may affect its binding affinity and specificity.
Ethyl 2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially affecting its solubility and reactivity.
Uniqueness
The presence of the ethoxy group in methyl 2-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoate enhances its hydrophobic interactions, potentially increasing its binding affinity and specificity compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylpropanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-4-29-15-11-9-14(10-12-15)25-20(22-23-24-25)30-13(2)18(26)21-17-8-6-5-7-16(17)19(27)28-3/h5-13H,4H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQOQTTVTGURKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(NE)-N-[(1,5-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2828940.png)
![4-{2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2828944.png)
![Tert-butyl N-[(4-isocyanocyclohexyl)methyl]carbamate](/img/structure/B2828946.png)
![[(4-BUTYLPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE](/img/structure/B2828947.png)
![9-(4-methoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2828949.png)
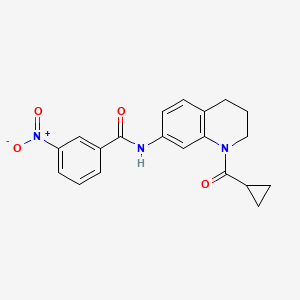
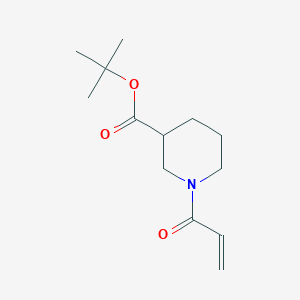
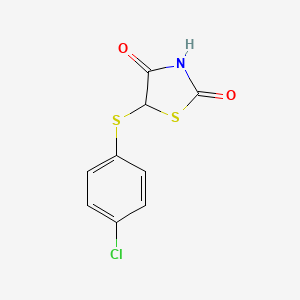
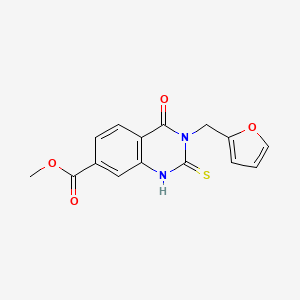
![1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate](/img/structure/B2828958.png)
![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2828959.png)
